
Boc-6-amino-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-6-amino-L-tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and ease of handling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-6-amino-L-tryptophan typically involves the protection of the amino group of L-tryptophan with a tert-butoxycarbonyl group. This can be achieved by reacting L-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-6-amino-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced using hydrogenation methods with catalysts such as palladium on carbon.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the indole ring.
Substitution: Free amine form of 6-amino-L-tryptophan.
Applications De Recherche Scientifique
Boc-6-amino-L-tryptophan is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: Utilized in studies involving protein-protein interactions and enzyme mechanisms.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Boc-6-amino-L-tryptophan involves its role as a protected amino acid derivative. The Boc group provides stability and prevents unwanted reactions during peptide synthesis. Upon removal of the Boc group, the free amine can participate in various biochemical reactions, including the formation of peptide bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-L-tryptophan: Similar in structure but without the amino group at the 6-position.
Fmoc-6-amino-L-tryptophan: Another protected form of 6-amino-L-tryptophan using the fluorenylmethyloxycarbonyl (Fmoc) group.
Boc-5-amino-L-tryptophan: Similar compound with the amino group at the 5-position.
Uniqueness
Boc-6-amino-L-tryptophan is unique due to the specific positioning of the amino group at the 6-position, which can influence its reactivity and interactions in peptide synthesis and other applications. This positional specificity can be crucial for certain biochemical and synthetic processes.
Propriétés
Formule moléculaire |
C16H21N3O4 |
|---|---|
Poids moléculaire |
319.36 g/mol |
Nom IUPAC |
3-(6-amino-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6,17H2,1-3H3,(H,19,22)(H,20,21) |
Clé InChI |
VAPZXCKESSUXGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



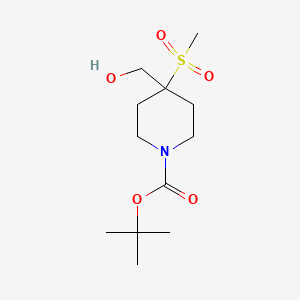

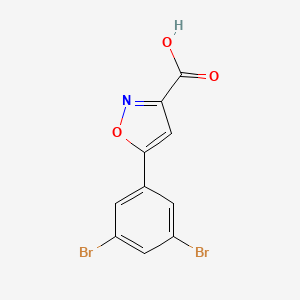
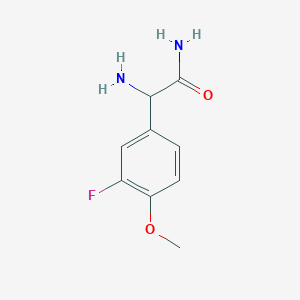
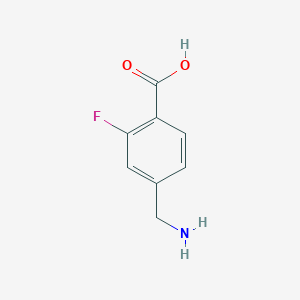
![Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B15335639.png)
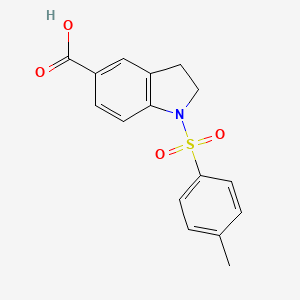
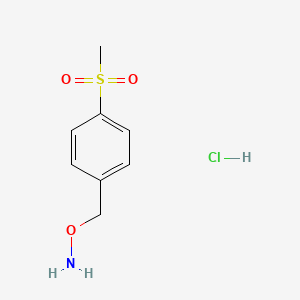
![6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid](/img/structure/B15335658.png)
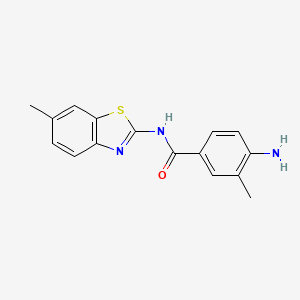
![5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15335673.png)

![4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole](/img/structure/B15335687.png)
